molecular formula C6H4F7IO B3239807 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol CAS No. 1422-42-0

4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol

Cat. No.: B3239807
CAS No.: 1422-42-0
M. Wt: 351.99 g/mol
InChI Key: AAIXLNBYXIVUKR-IWQZZHSRSA-N
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Description

4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol is a fluorinated organic compound with the molecular formula C6H4F7IO and a molecular weight of 351.99 g/mol . This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol typically involves the fluorination of hex-2-en-1-ol followed by iodination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures . The iodination step can be achieved using iodine or iodine monochloride (ICl) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. Additionally, its iodine atom can participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

(Z)-4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXLNBYXIVUKR-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(C(C(F)(F)F)(F)F)(F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896670
Record name (2Z)-4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92835-92-2
Record name (2Z)-4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 2
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 3
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 4
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 5
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 6
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol

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